

# Efficacy of Chromolaena odorata Extracts in Cancer Models: A Comparative Analysis

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Compound of Interest

4E-Deacetylchromolaenide 4'-Oacetate

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Disclaimer: This guide compares the efficacy of extracts from the plant Chromolaena odorata with the known chemotherapy drug doxorubicin. As of this review, no publicly available experimental data on the specific efficacy of **4E-Deacetylchromolaenide 4'-O-acetate** was found. Chromolaena odorata is a known source of sesquiterpenoids, a class of compounds to which **4E-Deacetylchromolaenide 4'-O-acetate** belongs. The data presented here pertains to various extracts of the plant and should not be directly attributed to the isolated compound.

This guide provides a comparative overview of the anti-cancer efficacy of extracts from Chromolaena odorata against the established chemotherapeutic agent, doxorubicin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Data Presentation In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Chromolaena odorata extracts against various cancer cell lines compared to doxorubicin. Lower IC50 values indicate greater potency.



| Compound/Ext ract                           | Cancer Cell<br>Line                          | IC50 Value                             | Selectivity<br>Index (SI) | Reference |
|---|--|--|---------------------------|-----------|
| Ethyl Acetate<br>Extract of C.<br>odorata   | MCF-7 (Breast)                               | 218.78 μg/mL                           | 12.77                     | [1]       |
| Ethyl Acetate<br>Extract of C.<br>odorata   | T47D (Breast)                                | 307.61 μg/mL                           | 9.08                      | [1]       |
| Crude Ethanolic<br>Extract of C.<br>odorata | HepG2 (Liver)                                | 23.44 μg/mL                            | Not Reported              | [2][3]    |
| Crude Ethanolic<br>Extract of C.<br>odorata | n-hexane fraction<br>- HepG2 (Liver)         | 84.52 μg/mL                            | Not Reported              | [2]       |
| Crude Ethanolic<br>Extract of C.<br>odorata | ethyl acetate<br>fraction - HepG2<br>(Liver) | 88.51 μg/mL                            | Not Reported              | [2]       |
| Crude Ethanolic<br>Extract of C.<br>odorata | ethanol fraction -<br>HepG2 (Liver)          | 167.49 μg/mL                           | Not Reported              | [2]       |
| Doxorubicin                                 | MCF-7 (Breast)                               | 400 nM (~0.22<br>μg/mL)                | Not Reported              | [4]       |
| Doxorubicin                                 | MCF-7 (Breast)                               | 700 nM (~0.38<br>μg/mL)<br>(Resistant) | Not Reported              | [4]       |
| Doxorubicin                                 | MCF-7 (Breast)                               | 8306 nM (~4.54<br>μg/mL)               | Not Reported              | [5]       |
| Doxorubicin                                 | MCF-7 (Breast)                               | 1.65 μM (~0.90<br>μg/mL)               | Not Reported              | [6]       |



A study on an ethyl acetate extract of C. odorata showed a selective effect on breast cancer cells (MCF-7 and T47D) over normal Vero cells, with selectivity indexes of 12.77 and 9.08, respectively.[1] In the same study, treatment with 100  $\mu$ g/mL of doxorubicin resulted in low viability for both cancer cells and normal Vero cells, indicating lower selectivity.[1]

#### **In Vivo Anticancer Activity**

An in vivo study evaluated the efficacy of an ethanol extract of C. odorata in a 7,12-Dimethylbenz[a]anthracene (DMBA)-induced breast cancer model in rats, comparing it with doxorubicin.

| Treatment<br>Group                    | Nodule<br>Number (at 16<br>weeks) | Nodule Volume<br>(at 16 weeks,<br>mm³) | Nodule Weight<br>(at 16 weeks,<br>g) | Reference |
|---------------------------------------|-----------------------------------|--|--------------------------------------|-----------|
| Breast Cancer<br>Control              | 5.00 ± 0.71                       | 18.06 ± 1.13                           | 1.54 ± 0.13                          | [7]       |
| C. odorata<br>Extract (500<br>mg/kg)  | 2.50 ± 0.55                       | 10.60 ± 1.25                           | 0.90 ± 0.11                          | [7]       |
| C. odorata<br>Extract (1000<br>mg/kg) | 2.00 ± 0.71                       | 9.77 ± 0.90                            | 0.83 ± 0.08                          | [7]       |
| C. odorata<br>Extract (2000<br>mg/kg) | 1.25 ± 0.50                       | 7.91 ± 0.59                            | 0.67 ± 0.05                          | [7]       |
| C. odorata<br>Extract (4000<br>mg/kg) | 1.50 ± 0.58                       | 8.87 ± 1.20                            | 0.75 ± 0.10                          | [7]       |
| Doxorubicin                           | 1.50 ± 0.58                       | 10.87 ± 1.01                           | 0.92 ± 0.09                          | [7]       |

In this study, the ethanol extract of C. odorata at a dose of 2000 mg/kg body weight was found to be more effective than doxorubicin in reducing the volume and weight of cancer nodules.[7]



A significant decline in the number, volume, and weight of cancer nodules was observed in all treatment groups compared to the cancer control group.[7]

## **Experimental Protocols**In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of Chromolaena odorata extracts and doxorubicin on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

- Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for cell attachment.[8]
- Treatment: The cells were then treated with various concentrations of the C. odorata extract or doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
- MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours.[9]
- Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.[8]
- Absorbance Measurement: The absorbance of the solution was measured using a
  microplate reader at a wavelength of 570-590 nm.[9][10] The cell viability was calculated as
  a percentage of the untreated control cells. The IC50 value was determined from the doseresponse curve.

### In Vivo Anticancer Study: DMBA-Induced Breast Cancer in Rats

The in vivo anticancer activity of the Chromolaena odorata ethanol extract was evaluated in a chemically induced breast cancer model in female rats.[7]

• Tumor Induction: Breast tumors were induced in female Wistar or Sprague-Dawley rats by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an appropriate

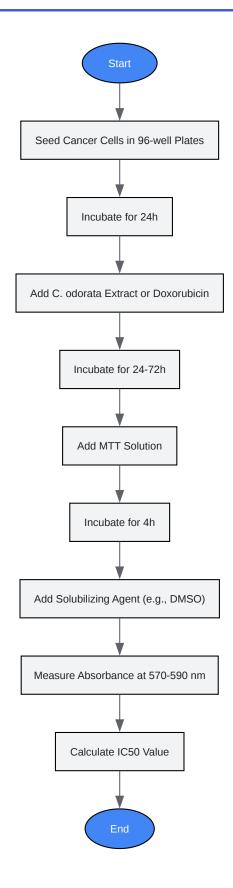


vehicle like olive oil.[7][11]

- Animal Grouping and Treatment: Once tumors were palpable, the rats were randomly divided into several groups: a normal control group, a breast cancer control group, doxorubicin-treated group, and groups treated with different doses of the C. odorata extract.
   [7] Treatment was administered orally for a specified duration (e.g., 16 weeks).[7]
- Monitoring: The body weight of the rats and the number and size of the tumors were monitored regularly throughout the experiment.[7]
- Endpoint Analysis: At the end of the study period, the rats were euthanized, and the tumors were excised, counted, weighed, and measured.[7]

### **Mandatory Visualization**

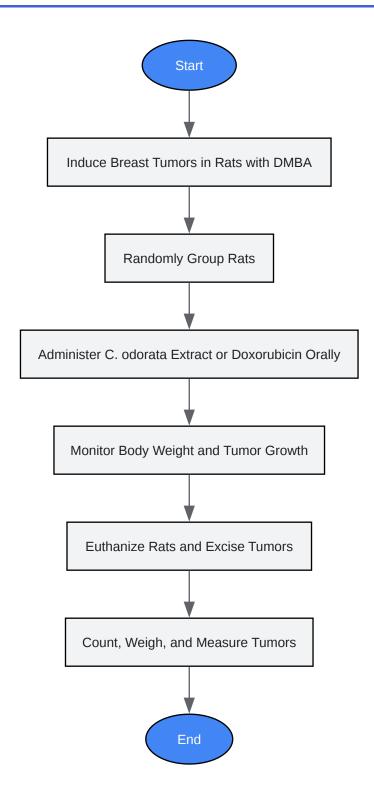




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Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

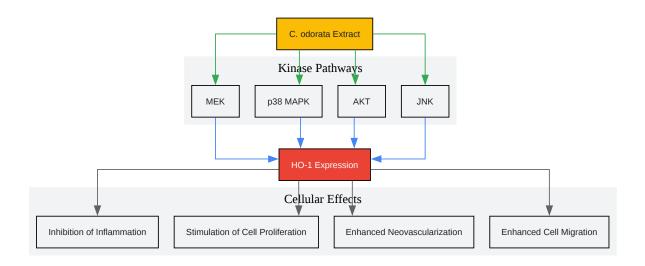




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Caption: Workflow for the in vivo anticancer study in a DMBA-induced rat model.





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Caption: Signaling pathways activated by C. odorata extract.[12]

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